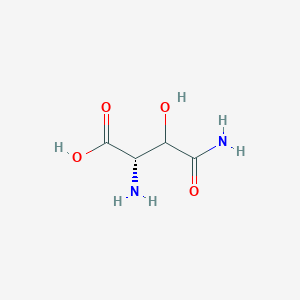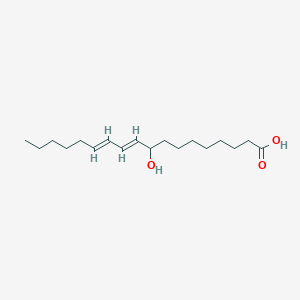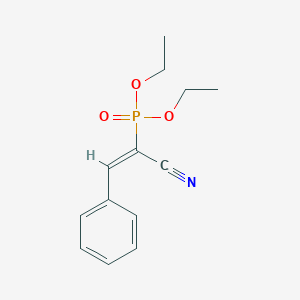
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including organic synthesis, biochemical assays, and drug discovery. DMABN is a powerful tool for researchers in the fields of chemistry, biochemistry, and pharmacology, and its use has led to many important discoveries.
Mecanismo De Acción
The mechanism of action of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is complex and not fully understood. It is known to react with aldehydes and ketones, forming stable oximes. This reaction is the basis for many of the applications of this compound in organic synthesis and biochemical assays. This compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of applications. It is also highly soluble in water and other polar solvents, which makes it easy to work with. However, there are also some limitations to the use of this compound. It can be toxic in high doses, and care must be taken when handling it. Additionally, it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of interest is the use of this compound in drug discovery, particularly for the development of new neuroprotective agents. Additionally, the antioxidant and anti-inflammatory properties of this compound may make it useful in the treatment of a variety of diseases, and further research in this area is warranted.
Métodos De Síntesis
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride can be synthesized using a variety of methods, including the reaction of butanone with hydroxylamine hydrochloride and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is widely used in scientific research as a reagent for a variety of applications. It is commonly used in organic synthesis as a source of the nitrosobutane functional group. It is also used in biochemical assays as a reagent for the detection of aldehydes and ketones. This compound is also used in drug discovery as a tool for identifying potential drug candidates.
Propiedades
| 17224-46-3 | |
Fórmula molecular |
C6H13ClN2O2 |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
[(2Z)-2-hydroxyimino-3-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(9)6(7-10)4-8(2)3;/h10H,4H2,1-3H3;1H/b7-6-; |
Clave InChI |
OSLZTCJHQUDKNL-NAFXZHHSSA-N |
SMILES isomérico |
CC(=O)/C(=N\O)/C[NH+](C)C.[Cl-] |
SMILES |
CC(=O)C(=NO)C[NH+](C)C.[Cl-] |
SMILES canónico |
CC(=O)C(=NO)C[NH+](C)C.[Cl-] |
Sinónimos |
4-dimethylamino-3-hydroxyimino-2-butanone isonitrozine izonitrozine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)




